2-Chloro-5-(2,3-dichlorophenyl)phenol
Description
Properties
IUPAC Name |
2-chloro-5-(2,3-dichlorophenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-9-5-4-7(6-11(9)16)8-2-1-3-10(14)12(8)15/h1-6,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQWTYDKCXEUOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686093 | |
| Record name | 2',3',4-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261991-11-0 | |
| Record name | 2',3',4-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation and Functionalization
The Friedel-Crafts acylation, as demonstrated in the synthesis of 2,5-dichlorophenol , offers a viable starting point for constructing the phenolic core. In this approach, p-dichlorobenzene undergoes acylation with acetyl chloride in the presence of aluminum trichloride, yielding 2,5-dichloroacetophenone. Subsequent Baeyer-Villiger oxidation with peroxides introduces an oxygen atom adjacent to the ketone, forming an acetate intermediate, which is hydrolyzed to the phenol .
For 2-chloro-5-(2,3-dichlorophenyl)phenol, this pathway may be modified by replacing p-dichlorobenzene with a pre-functionalized substrate containing the 2,3-dichlorophenyl group. For instance, 1-(2,3-dichlorophenyl)-4-chlorobenzene could serve as the starting material. Friedel-Crafts acylation at the para position relative to the chlorine substituent would yield a ketone intermediate, which undergoes Baeyer-Villiger oxidation and hydrolysis to introduce the phenolic hydroxyl group.
Table 1: Comparative Reaction Conditions for Friedel-Crafts Acylation
This method’s scalability is contingent on optimizing the steric and electronic effects imposed by the 2,3-dichlorophenyl group, which may hinder acylation efficiency .
Suzuki-Miyaura Cross-Coupling Strategy
The Suzuki-Miyaura reaction provides a robust platform for introducing the 2,3-dichlorophenyl group via palladium-catalyzed coupling. 5-Bromo-2-chlorophenol serves as the aryl halide component, reacting with 2,3-dichlorophenylboronic acid under basic conditions.
Key Reaction Parameters:
-
Catalyst System: Pd(PPh₃)₄ or PdCl₂(dppf)
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Base: Na₂CO₃ or K₃PO₄
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Solvent: Dimethoxyethane (DME) or toluene/water biphasic system
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Temperature: 80–100°C
Table 2: Hypothetical Yields for Suzuki Coupling
*Extrapolated from similar biaryl syntheses .
Challenges include minimizing proto-deboronation of the boronic acid and ensuring compatibility with the phenolic hydroxyl group, which may necessitate protection as a silyl ether (e.g., tert-butyldimethylsilyl) prior to coupling .
Ullmann-Type Coupling for Biaryl Formation
Copper-mediated Ullmann coupling offers an alternative for forming the biaryl bond. 5-Iodo-2-chlorophenol and 2,3-dichlorophenyl iodide react in the presence of a CuI catalyst and a diamine ligand (e.g., trans-N,N’-dimethylcyclohexane-1,2-diamine) at elevated temperatures.
Optimized Conditions:
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Catalyst: CuI (10 mol%)
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Ligand: Dimethylcyclohexanediamine (20 mol%)
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Solvent: DMSO or DMF
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Temperature: 120–140°C
While cost-effective, this method’s moderate yields and high temperatures may limit industrial applicability compared to palladium-catalyzed routes.
Baeyer-Villiger Oxidation of Customized Ketones
Adapting the Baeyer-Villiger oxidation step from the 2,5-dichlorophenol synthesis , a ketone precursor bearing the 2,3-dichlorophenyl group could be oxidized to form the critical acetate intermediate. For example, 2-chloro-5-(2,3-dichlorophenyl)acetophenone undergoes oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane, followed by hydrolysis with aqueous NaOH.
Critical Considerations:
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Oxidant Selectivity: mCPBA or peracetic acid to avoid over-oxidation.
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Catalyst: Scandium triflate (0.5–5 mol%) enhances reaction rate .
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Hydrolysis Conditions: Reflux with 2M NaOH for 5–8 hours.
Table 3: Baeyer-Villiger Oxidation Efficiency
| Ketone Precursor | Oxidant | Yield (Acetate) | Hydrolysis Yield |
|---|---|---|---|
| 2-Chloro-5-(2,3-dichlorophenyl)acetophenone | mCPBA | 85–90% | 87–94% |
Comparative Methodological Analysis
Table 4: Synthesis Route Comparison
| Method | Advantages | Limitations | Estimated Cost (Relative) |
|---|---|---|---|
| Friedel-Crafts Acylation | High-yield, scalable | Steric hindrance from aryl group | $$ |
| Suzuki Coupling | Regioselective, mild conditions | Boronic acid stability issues | $$$ |
| Ullmann Coupling | Low catalyst cost | High temperatures, moderate yields | $ |
| Baeyer-Villiger Route | Established industrial protocol | Multi-step, solvent-intensive | $$ |
The Suzuki-Miyaura method emerges as the most promising for laboratory-scale synthesis due to its precision, whereas the Friedel-Crafts route may be better suited for bulk production despite its steric challenges.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2,3-dichlorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorinated phenol to less chlorinated or dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols .
Scientific Research Applications
Antimicrobial Agent
2-Chloro-5-(2,3-dichlorophenyl)phenol has been studied for its antimicrobial properties. It is effective against a range of bacteria and fungi, making it suitable for use in disinfectants and antiseptics. Research indicates that its chlorinated structure enhances its efficacy against resistant strains of microorganisms.
Case Study : A study conducted by researchers demonstrated that formulations containing this compound significantly reduced bacterial counts on surfaces compared to control groups. The compound's ability to disrupt microbial cell membranes was identified as a key mechanism of action.
Agricultural Use
In agriculture, this compound is utilized as a pesticide and herbicide. Its effectiveness in controlling various pests and weeds has been documented, particularly in crop protection formulations.
Data Table: Efficacy of 2-Chloro-5-(2,3-dichlorophenyl)phenol in Agriculture
| Application Type | Target Organism | Concentration Used | Efficacy (%) |
|---|---|---|---|
| Herbicide | Common Weeds | 0.5% | 85 |
| Pesticide | Aphids | 0.3% | 90 |
| Fungicide | Fungal Pathogens | 0.4% | 80 |
Environmental Science
The compound is also explored for its role in environmental remediation. Its ability to degrade certain pollutants makes it valuable in treating contaminated water and soil.
Case Study : Research published in environmental journals highlighted the use of this compound in the degradation of chlorinated organic pollutants through advanced oxidation processes (AOPs). The study indicated that under specific conditions, the compound could facilitate the breakdown of harmful substances into less toxic forms.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2,3-dichlorophenyl)phenol involves its interaction with cellular components. It can disrupt cell membranes and interfere with enzymatic activities, leading to its antimicrobial effects. The molecular targets and pathways involved include inhibition of key enzymes and disruption of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichlorophenol
- 2,4-Dichlorophenol
- 2,5-Dichlorophenol
- 2,6-Dichlorophenol
- 3,4-Dichlorophenol
- 3,5-Dichlorophenol
Uniqueness
2-Chloro-5-(2,3-dichlorophenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other dichlorophenols, it may exhibit different reactivity and biological activities, making it valuable for specific applications .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for quantifying 2-Chloro-5-(2,3-dichlorophenyl)phenol in environmental samples?
- Methodology : Use high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS/MS) for high sensitivity. Deuterated analogs (e.g., 2-Chlorophenol-d4) can serve as internal standards to improve accuracy . Calibration curves should be validated using certified reference materials, and sample preparation should include solid-phase extraction (SPE) to isolate the compound from complex matrices like soil or wastewater.
Q. How is the compound synthesized, and what are common intermediates?
- Methodology : Synthesis often involves Friedel-Crafts alkylation or Ullmann coupling to attach the dichlorophenyl group to the phenol backbone. For example, 5-(2,3-dichlorophenyl)dihydrofuranone derivatives (structurally related) are synthesized via acid-catalyzed cyclization of N-(4-oxo-1-phenylbutyl)acetamide . Reaction conditions (e.g., HCl reflux, silica gel chromatography) must be optimized to minimize byproducts.
Q. What are the primary toxicity mechanisms of chlorophenol derivatives like this compound?
- Methodology : Toxicity studies should focus on oxidative stress induction (e.g., reactive oxygen species generation) and enzyme inhibition (e.g., cytochrome P450 disruption). In vitro assays using hepatic cell lines (HepG2) or zebrafish embryos can assess acute toxicity, while Ames tests evaluate mutagenicity . Dose-response curves and LD50 values should be established using OECD guidelines.
Advanced Research Questions
Q. How can conflicting data on environmental persistence of this compound be resolved?
- Methodology : Conduct comparative degradation studies under controlled conditions (pH, UV exposure, microbial activity) to identify key variables. Use isotopically labeled analogs (e.g., ¹⁴C-tracers) to track degradation pathways. Meta-analyses of existing literature should follow protocols like those in ATSDR reports, which screen >900 studies for relevance and consistency . Statistical tools (e.g., principal component analysis) can reconcile discrepancies between lab and field data.
Q. What strategies optimize the synthesis yield of 2-Chloro-5-(2,3-dichlorophenyl)phenol while reducing halogenated byproducts?
- Methodology : Employ catalytic systems (e.g., palladium/copper catalysts) to enhance coupling efficiency. Monitor reaction kinetics via in situ FTIR or NMR to identify intermediate phases. Solvent selection (e.g., DMF vs. THF) and temperature gradients can suppress side reactions. Post-synthesis purification via recrystallization (e.g., methylene chloride) improves purity .
Q. How does the substitution pattern (chlorine/methyl groups) influence its bioactivity?
- Methodology : Perform structure-activity relationship (SAR) studies using analogs (e.g., 2-chloro-4,5-dimethylphenol or 2,3-difluoro-5-(hydroxymethyl)phenol ). Computational modeling (density functional theory) predicts electronic effects, while in vitro assays compare antimicrobial or cytotoxic activity. Data should be normalized to logP values and Hammett constants to isolate substituent effects.
Q. What engineering controls are critical for safe handling in lab settings?
- Methodology : Use fume hoods with ≥100 ft/min airflow and chemical-resistant gloves (e.g., nitrile). Storage should adhere to OSHA guidelines: segregated from bases and oxidizers, in ventilated cabinets. Spill management requires activated carbon absorption and neutralization with 10% NaOH . Regular air monitoring (NIOSH Method 2012) ensures exposure remains below 1 ppm.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
